molecular formula C21H24FN3O2 B2890710 N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251688-74-0

N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2890710
CAS No.: 1251688-74-0
M. Wt: 369.44
InChI Key: CYEZKPCEILGFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Studies

One aspect of research on compounds similar to N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the study of their molecular structure and interaction potential. For instance, the conformation and crystal packing of related compounds have been enhanced by a network of strong intermolecular hydrogen bonds, suggesting potential applications in the development of materials or drugs where molecular packing can influence efficacy or stability (Soares-Sobrinho et al., 2018).

Potential in Photovoltaic Efficiency and Ligand-Protein Interactions

Research has also explored the vibrational spectra, electronic properties, and photochemical modeling of similar compounds, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the non-linear optical (NLO) activity and molecular docking studies with cyclooxygenase 1 (COX1) highlight their potential applications in renewable energy and biochemical research (Mary et al., 2020).

Radioligand Development for Clinical PET Studies

Another significant area of application is in the development of radioligands for clinical positron emission tomography (PET) studies. The synthesis and evaluation of compounds related to this compound, like fluoroproxyfan, have been explored for imaging histamine H3 receptors, indicating potential applications in neurological and psychiatric disorder research (Iwata et al., 2000).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial activity of compounds bearing the acetamide group, similar to the compound , against a panel of bacteria, mycobacteria, and fungi, has been reported, with some derivatives showing significant activity against Mycobacterium tuberculosis. This research avenue points towards the potential use of such compounds in treating infectious diseases (Krátký et al., 2017).

Antitumor Activity and Molecular Docking Studies

Finally, the synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, as well as the study of benzothiazolinone acetamide analogs for their potential in photovoltaic efficiency and ligand-protein interactions, demonstrate the wide-ranging applications of such compounds in medicinal chemistry and material science. These studies underline the potential utility of this compound in various scientific research fields, from drug development to renewable energy solutions (Sunder et al., 2013).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZKPCEILGFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.